molecular formula C14H18Cl2N2O B045788 N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide CAS No. 116271-41-1

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide

Cat. No. B045788
M. Wt: 301.2 g/mol
InChI Key: QEASCXZVUQIDDJ-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide, also known as JNJ-40411813, is a novel compound that has been developed for its potential use in the treatment of various neurological disorders.

Mechanism Of Action

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide acts as a selective sigma-1 receptor agonist, which is thought to modulate various neurotransmitter systems and intracellular signaling pathways. Through its interaction with the sigma-1 receptor, N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has been shown to have neuroprotective effects, enhance neuroplasticity, and improve cognitive function.

Biochemical And Physiological Effects

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting neuronal survival and growth. N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has also been shown to increase levels of glutamate and dopamine, two neurotransmitters that are involved in regulating various aspects of cognitive function.

Advantages And Limitations For Lab Experiments

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which allows for specific targeting of this protein in various experiments. Additionally, N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has been shown to have low toxicity in preclinical studies, which makes it a potentially safe compound for use in animal models.
One of the limitations of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is its limited bioavailability, which may limit its effectiveness in clinical settings. Additionally, more research is needed to fully understand the potential side effects and long-term safety of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide.

Future Directions

There are several potential future directions for research on N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide. One potential direction is to further explore its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, more research is needed to fully understand the mechanism of action of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide and its effects on various neurotransmitter systems and intracellular signaling pathways. Finally, more research is needed to fully understand the potential side effects and long-term safety of N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide.

Synthesis Methods

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide is synthesized through a multi-step process involving the reaction of 1,2-cyclopentanedicarboxylic anhydride with methylamine, followed by the addition of 3,4-dichlorophenylacetyl chloride. The resulting intermediate is then treated with lithium aluminum hydride to yield the final product.

Scientific Research Applications

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide has shown promising results in preclinical studies for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Its potential therapeutic effects are thought to be mediated through its interaction with the sigma-1 receptor, a protein that is involved in regulating various cellular processes.

properties

CAS RN

116271-41-1

Product Name

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide

InChI

InChI=1S/C14H18Cl2N2O/c1-2-14(19)18(13-5-3-4-12(13)17)9-6-7-10(15)11(16)8-9/h6-8,12-13H,2-5,17H2,1H3/t12-,13-/m1/s1

InChI Key

QEASCXZVUQIDDJ-CHWSQXEVSA-N

Isomeric SMILES

CCC(=O)N([C@@H]1CCC[C@H]1N)C2=CC(=C(C=C2)Cl)Cl

SMILES

CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CCC(=O)N(C1CCCC1N)C2=CC(=C(C=C2)Cl)Cl

synonyms

N,N-didemethyleclanamine
N,N-didesmethyleclanamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.